molecular formula C10H7N3O2S B1422290 6-(3-Nitrophenyl)pyridazine-3-thiol CAS No. 1225715-73-0

6-(3-Nitrophenyl)pyridazine-3-thiol

Cat. No.: B1422290
CAS No.: 1225715-73-0
M. Wt: 233.25 g/mol
InChI Key: ORIBLMLTYCKGLC-UHFFFAOYSA-N
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Description

This compound features a pyridazine ring substituted with a nitrophenyl group and a thiol group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Nitrophenyl)pyridazine-3-thiol typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophenylhydrazine. This intermediate is then reacted with 2-chloro-3-thiopyridazine under reflux conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitrophenyl)pyridazine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The pyridazine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

6-(3-Nitrophenyl)pyridazine-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler analog without the nitrophenyl and thiol groups.

    Pyridazinone: Contains a carbonyl group instead of a thiol group.

    3-Nitrophenylhydrazine: Lacks the pyridazine ring structure

Uniqueness

6-(3-Nitrophenyl)pyridazine-3-thiol is unique due to the presence of both the nitrophenyl and thiol groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

3-(3-nitrophenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c14-13(15)8-3-1-2-7(6-8)9-4-5-10(16)12-11-9/h1-6H,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIBLMLTYCKGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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